molecular formula C10H8FN3OS B2759350 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol CAS No. 104517-60-4

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol

Cat. No.: B2759350
CAS No.: 104517-60-4
M. Wt: 237.25
InChI Key: MFZHVBZTPRMFOK-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the triazine ring, along with a mercapto group and a hydroxyl group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol typically involves the reaction of 4-fluorobenzylamine with thiourea and cyanuric chloride under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently cyclized to form the triazine ring. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzene: A simple aromatic compound with a fluorine substituent, used as a precursor in various chemical syntheses.

    4-Fluorobenzylamine: A related compound with an amine group, used in the synthesis of pharmaceuticals and agrochemicals.

    2-Phenyl substituted Benzimidazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness

6-(4-Fluorobenzyl)-3-mercapto-1,2,4-triazin-5-ol is unique due to the presence of the triazine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-7-3-1-6(2-4-7)5-8-9(15)12-10(16)14-13-8/h1-4H,5H2,(H2,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZHVBZTPRMFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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